molecular formula C13H13N5O4 B6249352 4,6,12,14-tetramethyl-2,4,6,12,14-pentaazatricyclo[8.4.0.0,3,8]tetradeca-1,3(8),9-triene-5,7,11,13-tetrone CAS No. 796-39-4

4,6,12,14-tetramethyl-2,4,6,12,14-pentaazatricyclo[8.4.0.0,3,8]tetradeca-1,3(8),9-triene-5,7,11,13-tetrone

Cat. No. B6249352
CAS RN: 796-39-4
M. Wt: 303.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

4,6,12,14-tetramethyl-2,4,6,12,14-pentaazatricyclo[8.4.0.0,3,8]tetradeca-1,3(8),9-triene-5,7,11,13-tetrone is a useful research compound. Its molecular formula is C13H13N5O4 and its molecular weight is 303.3. The purity is usually 95.
BenchChem offers high-quality 4,6,12,14-tetramethyl-2,4,6,12,14-pentaazatricyclo[8.4.0.0,3,8]tetradeca-1,3(8),9-triene-5,7,11,13-tetrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6,12,14-tetramethyl-2,4,6,12,14-pentaazatricyclo[8.4.0.0,3,8]tetradeca-1,3(8),9-triene-5,7,11,13-tetrone including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the formation of a tricyclic structure with five nitrogen atoms and four carbonyl groups. The starting materials will be selected based on their ability to undergo multiple reactions to form the desired product. The synthesis will involve several steps, including protection and deprotection of functional groups, cyclization, and oxidation.

Starting Materials
2,4,6-trimethylbenzene, 2,4-pentanedione, ammonia, acetic anhydride, sulfuric acid, sodium nitrite, sodium nitrate, sodium hydroxide, hydrogen peroxide

Reaction
Step 1: Protection of 2,4,6-trimethylbenzene with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative., Step 2: Nitration of the acetyl derivative with a mixture of sodium nitrite and sodium nitrate in sulfuric acid to form the corresponding nitro derivative., Step 3: Reduction of the nitro derivative with sodium hydroxide to form the corresponding amine., Step 4: Protection of the amine with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative., Step 5: Cyclization of the acetyl derivative with 2,4-pentanedione and ammonia in the presence of sulfuric acid to form the tricyclic structure., Step 6: Oxidation of the tricyclic structure with hydrogen peroxide to form the final product, 4,6,12,14-tetramethyl-2,4,6,12,14-pentaazatricyclo[8.4.0.0,3,8]tetradeca-1,3(8),9-triene-5,7,11,13-tetrone.

properties

CAS RN

796-39-4

Product Name

4,6,12,14-tetramethyl-2,4,6,12,14-pentaazatricyclo[8.4.0.0,3,8]tetradeca-1,3(8),9-triene-5,7,11,13-tetrone

Molecular Formula

C13H13N5O4

Molecular Weight

303.3

Purity

95

Origin of Product

United States

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